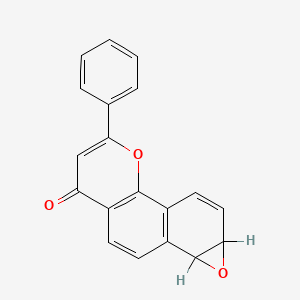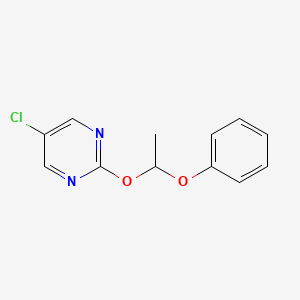
5-Chloro-2-(1-phenoxyethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(1-phenoxyethoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position and a phenoxyethoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-phenoxyethoxy)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 5-chloropyrimidine with 2-(1-phenoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Chloro-2-(1-phenoxyethoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
科学的研究の応用
5-Chloro-2-(1-phenoxyethoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Chloro-2-(1-phenoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
5-Chloro-2,4-diaminopyrimidine: Another pyrimidine derivative with a chloro group at the 5-position and amino groups at the 2- and 4-positions.
2-Phenoxy-5-chloropyrimidine: Similar structure but with the phenoxy group directly attached to the pyrimidine ring.
Uniqueness
5-Chloro-2-(1-phenoxyethoxy)pyrimidine is unique due to the presence of the phenoxyethoxy group, which can impart specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
83768-44-9 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC名 |
5-chloro-2-(1-phenoxyethoxy)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O2/c1-9(16-11-5-3-2-4-6-11)17-12-14-7-10(13)8-15-12/h2-9H,1H3 |
InChIキー |
YTBNPZMXTBACSY-UHFFFAOYSA-N |
正規SMILES |
CC(OC1=CC=CC=C1)OC2=NC=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
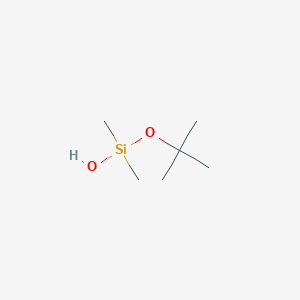
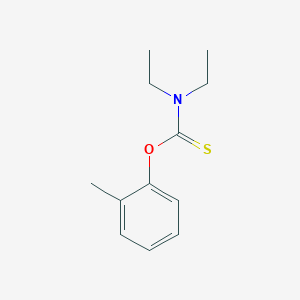

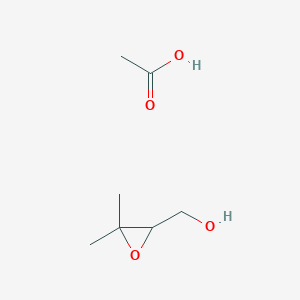

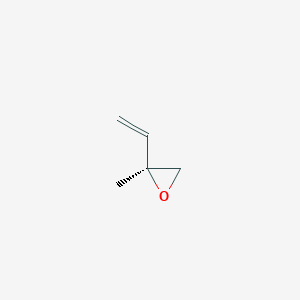

![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
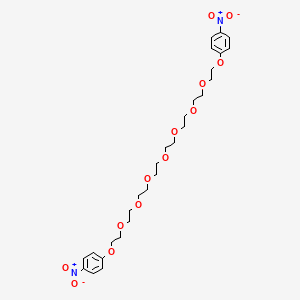
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
